molecular formula C10H15ClS B13202026 3-(1-Chlorobutyl)-2,5-dimethylthiophene

3-(1-Chlorobutyl)-2,5-dimethylthiophene

Cat. No.: B13202026
M. Wt: 202.74 g/mol
InChI Key: AUESXLHIPIMSDI-UHFFFAOYSA-N
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Description

3-(1-Chlorobutyl)-2,5-dimethylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a 1-chlorobutyl group and two methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chlorobutyl)-2,5-dimethylthiophene typically involves the chlorination of butyl groups and subsequent attachment to the thiophene ring. One common method involves the reaction of 2,5-dimethylthiophene with 1-chlorobutane in the presence of a Friedel-Crafts catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chlorobutyl)-2,5-dimethylthiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl-substituted thiophenes.

    Substitution: Azido or cyano-substituted thiophenes.

Scientific Research Applications

3-(1-Chlorobutyl)-2,5-dimethylthiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Chlorobutyl)-2,5-dimethylthiophene involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can participate in binding interactions, while the thiophene ring may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorobutane: An alkyl halide with a similar chlorobutyl group but lacking the thiophene ring.

    2,5-Dimethylthiophene: A thiophene derivative with two methyl groups but no chlorobutyl substitution.

    Chlorobutyl-benzene compounds: Compounds with a chlorobutyl group attached to a benzene ring instead of a thiophene ring.

Uniqueness

3-(1-Chlorobutyl)-2,5-dimethylthiophene is unique due to the combination of the chlorobutyl group and the thiophene ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the individual components or similar compounds.

Properties

Molecular Formula

C10H15ClS

Molecular Weight

202.74 g/mol

IUPAC Name

3-(1-chlorobutyl)-2,5-dimethylthiophene

InChI

InChI=1S/C10H15ClS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,10H,4-5H2,1-3H3

InChI Key

AUESXLHIPIMSDI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(SC(=C1)C)C)Cl

Origin of Product

United States

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